molecular formula C6H7NO3 B3193038 1-Pyrrolidineacetaldehyde,2,5-dioxo-(9CI) CAS No. 676558-37-5

1-Pyrrolidineacetaldehyde,2,5-dioxo-(9CI)

Cat. No.: B3193038
CAS No.: 676558-37-5
M. Wt: 141.12 g/mol
InChI Key: WWNROKMSDUGWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Pyrrolidinecarbonitrile,2,5-dioxo-(9CI) (CAS: 135205-66-2) is a cyclic amide derivative with the molecular formula C₅H₄N₂O₂ and a molecular weight of 124.1 g/mol . It is structurally characterized by a pyrrolidine ring substituted with two ketone groups at positions 2 and 5, along with a nitrile (-CN) group at position 1. Predicted physical properties include a density of 1.41±0.1 g/cm³ and a boiling point of 220.8±23.0 °C. Its high acidity (pKa ≈ -3.08) suggests strong electron-withdrawing effects from the nitrile and ketone groups . The compound is used in synthesizing downstream products like 2-methyl-3-cyano-5-methoxyindole, highlighting its role as a precursor in heterocyclic chemistry .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-4-3-7-5(9)1-2-6(7)10/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNROKMSDUGWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676558-37-5
Record name 2,5-DIOXO-1-PYRROLIDINEACETALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-Pyrrolidinecarbonitrile,2,5-dioxo-(9CI):

Compound Name (CAS) Molecular Formula Molecular Weight Functional Groups Key Applications/Properties References
1-Pyrrolidinecarbonitrile,2,5-dioxo-(9CI) (135205-66-2) C₅H₄N₂O₂ 124.1 2,5-diketopyrrolidine, nitrile Precursor for indole derivatives
3-Pyrrolidinesulfonicacid,1-hydroxy-2,5-dioxo- (82436-78-0) C₄H₅NO₆S 211.15 2,5-diketopyrrolidine, sulfonic acid Crosslinking agent (Sulfo-NHS)
1-Piperazinecarboxylicacid,2,5-dioxo-, methyl ester (146511-08-2) C₆H₈N₂O₄ 172.14 2,5-diketopiperazine, ester Peptide synthesis intermediate
Acetamide,2-bromo-N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]- (N/A) C₈H₉BrN₂O₅ 293.07 2,5-diketopyrrolidine, bromoacetamide Protein modification (succinimidyl ester)

Functional Group Analysis

  • 1-Pyrrolidinecarbonitrile,2,5-dioxo-(9CI) : The nitrile group enhances electrophilicity, making it reactive toward nucleophilic substitutions, while the diketopyrrolidine core provides rigidity .
  • Sulfo-NHS (82436-78-0) : The sulfonic acid group increases water solubility, enabling its use in aqueous crosslinking reactions. The NHS ester reacts with primary amines in biomolecules .
  • Methyl 2,5-dioxopiperazine-1-carboxylate (146511-08-2) : The piperazine ring and ester group facilitate its role in peptide coupling, offering greater stability than pyrrolidine analogs .
  • Succinimidyl-2-(bromoacetamido)acetate (N/A) : Combines a diketopyrrolidine NHS ester with a bromoacetamide group, enabling dual reactivity (amine conjugation and thiol alkylation) .

Physicochemical Properties

  • Solubility : Sulfo-NHS derivatives exhibit superior water solubility (>100 mg/mL) compared to the nitrile analog (<10 mg/mL in organic solvents) .
  • Thermal Stability : The piperazine derivative (146511-08-2) has a higher predicted melting point (~150–160°C) due to hydrogen bonding in the piperazine ring, whereas pyrrolidine analogs decompose near 220°C .

Research Findings and Contradictions

  • Synthetic Utility : The nitrile group in 1-Pyrrolidinecarbonitrile,2,5-dioxo-(9CI) enables unique reactivity in indole synthesis, but its poor solubility limits applications in aqueous systems .
  • Contradictions: While Sulfo-NHS (82436-78-0) is widely cited as a crosslinker, some studies note its instability in acidic conditions, requiring careful pH control .

Biological Activity

1-Pyrrolidineacetaldehyde, 2,5-dioxo-(9CI), also known by its CAS number 676558-37-5, is a compound with significant potential in various biological applications. Its molecular formula is C6H7NO3, and it has a molecular weight of approximately 141.125 g/mol. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.

Overview of Biological Activity

1-Pyrrolidineacetaldehyde, 2,5-dioxo-(9CI) has been studied for its interactions with biological systems. The compound's structure allows it to participate in various biochemical reactions, making it a candidate for further research in pharmacology and toxicology.

The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in the structure and function of these biomolecules, potentially affecting various signaling pathways.

In Vitro Studies

Recent studies have utilized high-throughput screening (HTS) assays to evaluate the bioactivity profiles of 1-Pyrrolidineacetaldehyde, 2,5-dioxo-(9CI). These assays assess the compound's effects on different cellular targets and pathways. For example:

  • Toxicity Profiles : In vitro assays have demonstrated that the compound may exhibit hepatotoxicity under certain conditions. Data from ToxCast assays indicate that it can affect liver cells significantly, suggesting potential implications for drug metabolism and safety assessments .
  • Endocrine Disruption : Additional studies have explored the compound's potential as an endocrine disruptor. Comparisons with analogues have shown similarities in bioactivity concerning estrogen receptor activity, which is critical for understanding reproductive toxicity mechanisms .

Case Studies

A notable case study involved evaluating the analogues of 1-Pyrrolidineacetaldehyde using an expert-driven read-across approach. This method highlighted the importance of structural similarities in predicting biological effects:

  • Structural Similarities : The study assessed toxicokinetic (ADME) and toxicodynamic data across several compounds, identifying common metabolic pathways that could inform risk assessments related to human health .
  • Bioactivity Comparisons : The bioactivity data were analyzed using HTS results from ToxCast, focusing on liver toxicity and reproductive effects. The findings underscored the relevance of this compound in regulatory toxicology frameworks .

Comparative Analysis

To contextualize the biological activity of 1-Pyrrolidineacetaldehyde, it is beneficial to compare it with similar compounds:

Compound NameStructure SimilarityBiological Activity
2,5-Dioxopyrrolidin-1-yl-acetaldehydeModerateSimilar reactivity; potential therapeutic uses
SuccinimidoethanalHighComparable chemical properties; used in pharmaceuticals

This table illustrates how 1-Pyrrolidineacetaldehyde stands out due to its unique structural features and diverse reactivity.

Applications in Research and Industry

1-Pyrrolidineacetaldehyde has several applications across different fields:

  • Pharmaceutical Development : Its role as an intermediate in synthesizing various organic compounds positions it as a valuable precursor in drug development.
  • Biological Research : Ongoing studies aim to elucidate its potential therapeutic applications and interactions with biomolecules.
  • Industrial Uses : The compound is also utilized in producing specialty chemicals and materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Pyrrolidineacetaldehyde,2,5-dioxo-(9CI)
Reactant of Route 2
1-Pyrrolidineacetaldehyde,2,5-dioxo-(9CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.